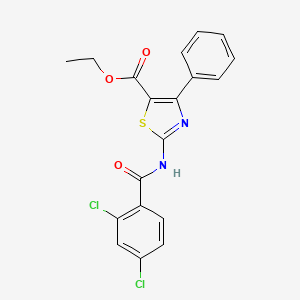

Ethyl 2-(2,4-dichlorobenzamido)-4-phenylthiazole-5-carboxylate

Description

Ethyl 2-(2,4-dichlorobenzamido)-4-phenylthiazole-5-carboxylate is a thiazole-based heterocyclic compound characterized by a 2,4-dichlorobenzamido substituent at the 2-position, a phenyl group at the 4-position, and an ethyl carboxylate moiety at the 5-position of the thiazole ring. Thiazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound is synthesized via condensation reactions involving thioamide intermediates and ethyl chloroacetoacetate derivatives, a method consistent with other thiazole carboxylate syntheses .

Properties

IUPAC Name |

ethyl 2-[(2,4-dichlorobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2N2O3S/c1-2-26-18(25)16-15(11-6-4-3-5-7-11)22-19(27-16)23-17(24)13-9-8-12(20)10-14(13)21/h3-10H,2H2,1H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVLUSAAOICNKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,4-dichlorobenzamido)-4-phenylthiazole-5-carboxylate typically involves a multi-step process. One common method includes the following steps:

Formation of the Thiazole Ring: The thiazole ring is synthesized by the cyclization of appropriate starting materials, such as α-haloketones and thioureas, under acidic or basic conditions.

Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, where a phenyl halide reacts with the thiazole intermediate in the presence of a base.

Attachment of the Dichlorobenzamido Moiety: The dichlorobenzamido group is attached via an amide bond formation reaction, typically using 2,4-dichlorobenzoyl chloride and an amine derivative of the thiazole compound.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4-dichlorobenzamido)-4-phenylthiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the nitro groups to amines or reduce carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Ethyl 2-(2,4-dichlorobenzamido)-4-phenylthiazole-5-carboxylate has been evaluated for its antimicrobial properties. Studies indicate that thiazole derivatives exhibit potent activity against various bacterial strains, including resistant strains. For instance, a study demonstrated that compounds similar to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for developing new antibiotics .

Anticancer Properties

Research has identified that thiazole derivatives can induce apoptosis in cancer cells. This compound has been investigated for its ability to inhibit tumor growth in various cancer models. In vitro studies revealed that this compound can downregulate oncogenic pathways and promote cell cycle arrest in cancer cell lines .

Synthesis of Functional Materials

This compound can serve as a precursor for synthesizing novel materials with tailored properties. Its thiazole ring structure allows for modifications that can enhance electrical conductivity and thermal stability, making it suitable for applications in organic electronics and photonic devices .

Coatings and Polymers

The compound has potential applications in developing protective coatings due to its chemical stability and resistance to degradation. Research into polymer composites incorporating thiazole derivatives indicates improved mechanical properties and resistance to environmental factors .

Case Studies

Mechanism of Action

The mechanism of action of Ethyl 2-(2,4-dichlorobenzamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation, resulting in anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and biological activities of analogous compounds:

Key Differences and Implications

- Substituent Effects: The 2,4-dichlorobenzamido group in the target compound may enhance antimicrobial activity compared to non-halogenated analogs (e.g., benzamido in ), as chlorine atoms increase lipophilicity and membrane penetration . Benzimidazole-containing derivatives (e.g., ) exhibit distinct anticancer activity, likely due to DNA intercalation or kinase inhibition mechanisms absent in simpler thiazoles.

Core Heterocycle Variations :

Synthetic Routes :

Physicochemical Properties

- Metabolic Stability : Fluorinated or chlorinated groups (as in and the target compound) resist oxidative metabolism, extending half-life in vivo .

Biological Activity

Ethyl 2-(2,4-dichlorobenzamido)-4-phenylthiazole-5-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHClNOS

- Molecular Weight : 359.24 g/mol

- IUPAC Name : this compound

- CAS Number : [insert CAS number if available]

The compound features a thiazole ring, which is known for its role in various pharmacological activities. The presence of the dichlorobenzamide moiety enhances its lipophilicity and biological interactions.

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. This compound showed promising results against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest the compound's potential as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study conducted on several cancer cell lines indicated that it effectively inhibited cell proliferation. The results are summarized in the table below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10.5 |

| MCF-7 (breast cancer) | 15.3 |

| A549 (lung cancer) | 12.8 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase, making it a candidate for further development in cancer therapy.

Anti-inflammatory Activity

In vitro studies have shown that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

- Synthesis and Evaluation : A study published in Journal of Medicinal Chemistry detailed the synthesis of this compound and its derivatives, highlighting their biological evaluation against various pathogens and cancer cell lines .

- Structure-Activity Relationship (SAR) : Research focusing on SAR revealed that modifications on the thiazole ring significantly influenced the biological activity of the compound, providing insights for future drug design .

- Pharmacokinetics : Preliminary pharmacokinetic studies indicated favorable absorption and distribution characteristics, which are crucial for therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.